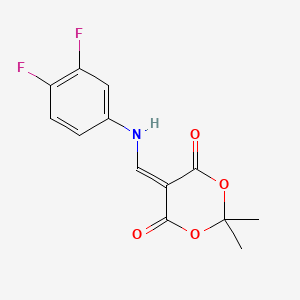

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dioxane ring substituted with a difluorophenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name |

5-[(3,4-difluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c1-13(2)19-11(17)8(12(18)20-13)6-16-7-3-4-9(14)10(15)5-7/h3-6,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDLIMYUZMIKNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate aldehydes with hydrazides. The reaction is usually carried out in organic solvents such as methanol or ethanol under controlled conditions . The process may involve mechanosynthesis or solid-state melt reactions, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may utilize large-scale condensation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted derivatives and oxides, which can be further utilized in different applications.

Scientific Research Applications

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s difluorophenyl group plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure and the presence of a difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5-(((3,4-Difluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 369398-68-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11F2N1O4 and a molecular weight of 283.23 g/mol. Its structure features a dioxane ring that is substituted with a difluorophenyl group, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H11F2N1O4 |

| Molecular Weight | 283.23 g/mol |

| CAS Number | 369398-68-5 |

| Purity | ≥ 98% |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties.

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies indicated significant inhibition of COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs .

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation, potentially through the modulation of signaling pathways associated with neuroinflammation .

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated an impressive inhibition rate of 93.80% at a concentration of 1 mM compared to diclofenac sodium (90.21%) as a standard reference .

Study 2: Neuroprotective Potential

A recent investigation into neuroprotective agents highlighted this compound's ability to reduce oxidative stress markers in neuronal cell lines. The findings suggested that it could mitigate cell death induced by neurotoxic agents through antioxidant mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.